molecular formula C16H19N3O4S B5822561 1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B5822561
M. Wt: 349.4 g/mol
InChI Key: QAVDDTWXEQKQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MI-401 and is a potent inhibitor of the DNA damage response protein, ATR.

Scientific Research Applications

MI-401 has been extensively studied for its potential therapeutic applications in cancer treatment. ATR is a protein that plays a crucial role in the DNA damage response pathway, which is often dysregulated in cancer cells. Inhibition of ATR by MI-401 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.

Mechanism of Action

MI-401 acts as a potent inhibitor of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, leading to the activation of downstream signaling pathways that promote DNA repair and cell survival. Inhibition of ATR by MI-401 disrupts this pathway, leading to an accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MI-401 has been shown to have potent anti-tumor activity in preclinical studies. Inhibition of ATR by MI-401 leads to an increase in DNA damage and a decrease in cell survival, making it a promising candidate for cancer therapy. In addition, MI-401 has been shown to have minimal toxicity in normal cells, further supporting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

MI-401 has several advantages for lab experiments, including its specificity for ATR and its potent anti-tumor activity. However, one limitation of MI-401 is its relatively short half-life, which may limit its effectiveness in vivo. In addition, further studies are needed to fully understand the potential side effects of MI-401 in humans.

Future Directions

There are several future directions for research on MI-401. One area of interest is the development of more potent and selective ATR inhibitors. In addition, further studies are needed to understand the potential side effects of MI-401 in humans, as well as its potential use in combination therapy with other DNA-damaging agents. Finally, the development of more effective drug delivery systems for MI-401 may help to overcome its short half-life and increase its effectiveness in vivo.
Conclusion:
In conclusion, MI-401 is a promising compound with potential applications in cancer therapy. Its specificity for ATR and potent anti-tumor activity make it an attractive candidate for combination therapy with other DNA-damaging agents. However, further research is needed to fully understand its potential side effects and to develop more effective drug delivery systems.

Synthesis Methods

The synthesis of MI-401 involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the acid chloride. This is then reacted with piperazine to produce the corresponding amide. The final step involves the reaction of the amide with 4-methylphenylsulfonyl chloride to produce MI-401.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-3-5-14(6-4-12)24(21,22)19-9-7-18(8-10-19)16(20)15-11-13(2)23-17-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDDTWXEQKQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.